Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a heptane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl acetoacetate with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
1,5-Dioxaspiro[2.4]heptane: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: Contains an additional ethyl group, which can influence its chemical properties and reactivity.
Uniqueness
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both an ester and a dioxaspiro ring. This combination of functional groups makes it a versatile compound for various chemical reactions and applications .
Biological Activity
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic framework that includes a dioxaspiro structure. This unique configuration contributes to its reactivity and interactions with biological systems. The molecular formula is C10H14O4, with a molecular weight of approximately 186.21 g/mol.
Pharmacological Properties
Recent investigations into the pharmacological properties of this compound suggest potential anti-inflammatory and anticancer activities. Although these findings are preliminary, they indicate that the compound may interact with specific molecular targets, leading to enzyme inhibition or receptor modulation .
The mechanism of action involves the compound's ability to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory pathways.
- Receptor Modulation : It may also modulate receptors involved in cancer cell signaling pathways, potentially influencing cell proliferation and survival .
Study 1: Anti-inflammatory Activity
A study explored the anti-inflammatory effects of this compound using in vitro models. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.
Study 2: Anticancer Potential
Another research effort focused on the anticancer properties of this compound against various cancer cell lines. This compound exhibited cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective dose ranges for inducing apoptosis .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C12H18O4 | Potential anti-inflammatory and anticancer | Shares structural similarities; further studies needed |
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C12H18O4 | Enzyme inhibition | Similar mechanism of action observed |
Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C11H16O4 | Limited studies available | Unique reactivity patterns |
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-2-11-7(9)6-8(12-6)3-4-10-5-8/h6H,2-5H2,1H3 |
InChI Key |
NIMYPHZJTBRHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCOC2 |
Origin of Product |
United States |
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